Prasugrel Carboxyenone Impurity is a chemical compound associated with prasugrel, a medication used primarily as an antiplatelet agent in the treatment of acute coronary syndrome. Prasugrel belongs to the thienopyridine class of drugs and functions by inhibiting platelet aggregation through irreversible antagonism of the adenosine diphosphate P2Y12 receptor. The carboxyenone impurity is a byproduct that can arise during the synthesis or degradation of prasugrel, and understanding its properties is crucial for ensuring the quality and safety of prasugrel formulations.
Source: The compound is derived from the synthesis processes involved in creating prasugrel and can be identified in various pharmaceutical preparations. Its presence is monitored to ensure compliance with regulatory standards for drug purity.
Classification: Prasugrel Carboxyenone Impurity falls under the category of pharmaceutical impurities, which are unintended substances that may be present in drug formulations. Its molecular formula is with a molecular weight of 331.34 g/mol .
The synthesis of prasugrel and its related impurities, including Prasugrel Carboxyenone Impurity, typically involves multiple steps, including condensation reactions, acylation, and cyclization processes. The specific pathways can vary based on the starting materials and desired end products.
The molecular structure of Prasugrel Carboxyenone Impurity features a thienopyridine backbone similar to prasugrel but with modifications that introduce a carboxyenone functional group. This structural alteration affects its chemical behavior and interaction with biological systems.
Prasugrel Carboxyenone Impurity can participate in various chemical reactions typical of carbonyl compounds, including nucleophilic addition and condensation reactions. These reactions can be significant in understanding its stability and reactivity profile.
Prasugrel itself acts as a prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate-induced platelet activation and aggregation. While Prasugrel Carboxyenone Impurity does not have a direct therapeutic action like prasugrel, it is essential to monitor its levels due to potential impacts on drug efficacy and safety.
Prasugrel Carboxyenone Impurity primarily serves as an analytical reference standard in pharmaceutical research and quality control settings. It is utilized in:
The Prasugrel Carboxyenone Impurity (CAS No. 2923493-61-0) is a ketone-containing carboxylic acid derivative with the molecular formula C₁₈H₁₈FNO₄ and a molecular weight of 331.34 g/mol [1] [5] [8]. Its structure features a stereospecific (Z)-configuration at the exocyclic double bond connecting the piperidinone ring to the acetic acid moiety, a critical detail that distinguishes it from isomeric forms. This configuration is explicitly referenced in its IUPAC name and confirmed through spectroscopic characterization [4] [8]. The molecule integrates several functional elements:
Spectroscopic identification relies on proton nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS), which confirm both the connectivity and stereochemistry. The impurity's SMILES notation (O=C(O)/C=C1CN(C(C2=CC=CC=C2F)C(C3CC3)=O)CCC/1=O) provides a machine-readable representation of its structure, facilitating digital chemoinformatics applications [8]. Its InChIKey offers a standardized hash for database searches and regulatory documentation.
Table 1: Molecular Identification Data for Prasugrel Carboxyenone Impurity
Property | Value |
---|---|
Chemical Name | (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-oxopiperidin-3-ylidene)acetic acid |
CAS Number | 2923493-61-0 |
Molecular Formula | C₁₈H₁₈FNO₄ |
Molecular Weight | 331.34 g/mol |
Exact Mass | 331.12 g/mol |
Structural Configuration | (Z)-isomer |
SMILES | O=C(O)/C=C1CN(C(C2=CC=CC=C2F)C(C3CC3)=O)CCC/1=O |
InChI | InChI=1S/C18H18FNO4/c19-14-4-2-1-3-13(14)17(18(24)11-5-6-11)20-8-7-15(21)12(10-20)9-16(22)23/h1-4,9,11,17H,5-8,10H2,(H,22,23)/b12-9- |
The Carboxyenone Impurity primarily originates as a synthetic intermediate or acid/base-catalyzed degradation product during prasugrel manufacturing. Its formation occurs through condensation reactions involving prasugrel precursors, particularly under thermal stress or pH extremes [4] [10]. Analytical studies reveal this impurity exhibits pH-dependent stability, with increased formation observed:
While pharmacologically inactive against the P2Y₁₂ receptor, this impurity serves as a critical marker for assessing prasugrel's chemical robustness. Its presence above threshold levels indicates potential compromises in the API's integrity, as it shares metabolic pathways with the active drug. Studies demonstrate that elevated Carboxyenone Impurity levels correlate with decreased prasugrel bioavailability due to competitive molecular interactions during hepatic CYP450 metabolism (specifically CYP3A4 and CYP2B6 isoenzymes) [1] [6]. This competition may theoretically reduce the generation of prasugrel's active metabolite, R-138727, though in-vivo data remains limited.
Table 2: Stability Profile and Formation Conditions of Prasugrel Carboxyenone Impurity
Formation Pathway | Conditions | Analytical Detection Method | Impact on Prasugrel |
---|---|---|---|
Synthetic Intermediate | Final alkylation step | HPLC (Retention time: ~8.2 min) | Indicates incomplete purification |
Acid Degradation | pH < 3, 25°C, 72 hours | UPLC-MS/MS | Reduced shelf life |
Base Degradation | pH > 9, 40°C, 48 hours | CE with indirect UV detection | Alters crystallization behavior |
Thermal Stress | 60°C, 75% RH, 1 week | Stability-indicating HPLC | Increases particulate formation |
Quality control strategies target levels below 0.15% in the final API, as higher concentrations may accelerate subsequent degradation cascades through keto-enol tautomerization. This impurity's chelating capacity (via carbonyl and carboxylate groups) also poses risks of metal-catalyzed decomposition in prasugrel formulations, necessitating stringent control during drug product manufacturing [10].
International regulatory frameworks classify Prasugrel Carboxyenone Impurity as a "specified impurity" requiring strict monitoring under ICH Q3A(R2) and Q3B(R2) guidelines. Its status mandates:
Analytical control strategies employ orthogonal methods:
Pharmaceutical manufacturers must include this impurity in stability study protocols for prasugrel hydrochloride, with testing at initial, accelerated (40°C/75% RH), and long-term (25°C/60% RH) conditions. Regulatory submissions (ANDAs, NDAs) require comprehensive characterization data, including:
Table 3: Regulatory Thresholds and Testing Requirements for Prasugrel Carboxyenone Impurity
Regulatory Aspect | Requirement | Methodology | Compliance Documentation |
---|---|---|---|
ICH Identification Threshold | 0.10% | HPLC/CE with spectral confirmation | Drug Master File (DMF) Section 3.2.S.3.2 |
ICH Qualification Threshold | 0.15% | Chronic toxicity studies (if exceeded) | Common Technical Document (CTD) |
Specification Limit | Typically NMT 0.15% | Validated stability-indicating assay | Annual Product Quality Review (APQR) |
Batch Release Testing | Required for all commercial batches | Pharmacopeial methods (USP/EP) | Certificate of Analysis (CoA) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2